Terbufos oxon sulfone
Description
Significance of Oxidative Metabolites in Organophosphate Chemistry
Organophosphate (OP) pesticides, a major class of insecticides, often undergo metabolic transformation into more polar and, in some cases, more toxic compounds. neptjournal.comresearchgate.net This process, primarily occurring in the liver of organisms and in the environment through microbial action, involves oxidative and hydrolytic reactions. neptjournal.comresearchgate.net The initial activation of many phosphorothioate (B77711) OPs, which contain a phosphorus-sulfur double bond (P=S), involves oxidative desulfuration to their corresponding oxon (P=O) analogs. neptjournal.comresearchgate.net This conversion is a critical step as the oxon forms are often more potent inhibitors of acetylcholinesterase, the primary target enzyme for this class of insecticides. researchgate.net
Role of Terbufos (B1683085) Oxon Sulfone within the Terbufos Metabolic Pathway
Terbufos, an organothiophosphate insecticide, is metabolized in both plants and animals, as well as in soil, through a series of oxidative and hydrolytic reactions. fao.orgwikipedia.org The metabolic pathway of terbufos is complex, leading to several key metabolites. The initial steps involve the oxidation of the thioether sulfur to form terbufos sulfoxide (B87167) and subsequently terbufos sulfone. researchgate.netfao.orgoup.com
Concurrently, the phosphorothioate group of terbufos can be oxidized to its oxon analog, terbufos oxon. oup.com This oxon can also undergo oxidation of its thioether sulfur, leading to the formation of terbufos oxon sulfoxide. oup.com The final step in this oxidative sequence is the formation of terbufos oxon sulfone . oup.com This metabolite represents the fully oxidized form of terbufos in terms of both the phosphorus center and the thioether sulfur.
Hydrolysis and biodegradation are the main processes for the dissipation of terbufos in the environment. fao.org While terbufos itself has a relatively short half-life in soil, its metabolites, including terbufos sulfoxide and terbufos sulfone, are more persistent and mobile. fao.org
Historical Context of Terbufos Metabolite Research
Research into the metabolites of terbufos began to gain prominence following its registration and widespread use as a soil insecticide and nematicide in the mid-1970s. wikipedia.orgoup.com Early studies focused on identifying the major degradation products in soil and plants to understand the persistence and potential for residues in agricultural commodities. oup.com
The development of analytical techniques, particularly gas-liquid chromatography (GLC) and mass spectrometry (MS), was instrumental in the identification and quantification of terbufos and its various oxidative metabolites, including terbufos sulfoxide, terbufos sulfone, terbufoxon, terbufoxon sulfoxide, and terbufoxon sulfone. oup.comoup.com By the early 1980s, methods were established for their successful extraction and analysis from soil samples. oup.com These analytical advancements allowed for a more detailed investigation into the environmental fate of terbufos and the contribution of its metabolites to the total residue. The recognition of the persistence of the sulfoxide and sulfone metabolites led to their inclusion in regulatory monitoring and risk assessments. epa.govfao.orgepa.gov
Chemical and Physical Properties of Terbufos and its Metabolites
The following table summarizes key chemical and physical properties of terbufos and its primary oxidative metabolites.
Data sourced from various chemical databases and scientific literature. fao.orgwikipedia.orgresearchgate.netnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21O5PS2/c1-6-13-15(10,14-7-2)16-8-17(11,12)9(3,4)5/h6-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIFYKRJAGQAHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21O5PS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5037604 | |
| Record name | Terbufos OA sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56070-15-6 | |
| Record name | Terbufos oxon sulfone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbufos OA sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5037604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TERBUFOS OXON SULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W25446PG2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Metabolism and Biotransformation of Terbufos Oxon Sulfone
Formation Pathways of Terbufos (B1683085) Oxon Sulfone
The generation of terbufos oxon sulfone is a multi-step process involving several key biochemical reactions.
Oxidative Desulfuration from Terbufos Sulfone Precursors
The formation of this compound is a result of the metabolic activation of terbufos. A crucial step in this pathway is oxidative desulfuration. This reaction involves the conversion of the thion (P=S) group in the parent compound, terbufos, or its sulfone metabolite to an oxon (P=O) group, leading to the formation of this compound. researchgate.netneptjournal.com This bioactivation is a critical process as the resulting oxygen analogs, or "oxons," are often the primary agents of toxicity. neptjournal.com The initial sulfoxidation of terbufos leads to terbufos sulfoxide (B87167) and subsequently terbufos sulfone. who.int The desulfuration of terbufos sulfone then yields this compound. who.int
Enzymatic Mediation (e.g., Cytochrome P450 Activity)
The metabolic transformations of terbufos, including the formation of this compound, are heavily mediated by enzymes. researchgate.net The cytochrome P450 (CYP) enzyme system plays a pivotal role in this process. neptjournal.comwikipedia.org Specifically, CYP-mediated oxidation is responsible for the conversion of terbufos to its more toxic oxygen analogs. researchgate.netneptjournal.com This enzymatic action facilitates the oxidative desulfuration that is characteristic of organophosphate bioactivation. neptjournal.com The formation of sulfone from the parent compound is also attributed to the catalytic activity of cytochrome P450. neptjournal.com
Hydrolysis and Other Functional Group Transformations
Hydrolysis is another significant pathway in the metabolism of terbufos and its derivatives. This process involves the breakdown of the thiolophosphorus bond. who.intwikipedia.org While hydrolysis can lead to the detoxification of organophosphates, it is also a part of the complex metabolic cascade that can ultimately result in various metabolites. wikipedia.orgnih.gov In addition to hydrolysis, other transformations such as enzymatic S-methylation and further S-oxidation contribute to the diverse array of metabolites formed from terbufos. who.int
Metabolic Fate in Biological Systems
Once formed, this compound and other related metabolites undergo further processing within biological systems, determining their distribution and eventual elimination.
In Vivo Metabolism in Mammalian Models
Studies in mammalian models, such as rats and goats, have provided valuable insights into the metabolic fate of terbufos and its derivatives.
Following administration, terbufos is rapidly absorbed and extensively metabolized. fao.org In rats, the majority of a single dose is excreted in the urine within the first 24 to 48 hours, with total urinary excretion reaching approximately 76-86% of the administered dose over 168 hours. who.intfao.org Fecal elimination accounts for a smaller portion, around 3.5-17%. who.intorst.edu
Tissue distribution studies show that the highest concentrations of radiolabeled terbufos and its metabolites are found in the liver and kidneys shortly after dosing. who.intwikipedia.org However, there is little potential for bioaccumulation, as the compounds are quickly cleared from the tissues. who.intfao.org For instance, in rats, tissue concentrations of radiolabel were less than 0.1 mg/kg by 168 hours after dosing. who.int In lactating goats, neither terbufos nor its phosphorylated metabolites were detected in milk or tissues, with the exception of low concentrations in the liver and kidneys. wikipedia.org
The primary metabolites identified in urine and feces include both phosphorus-containing and non-phosphorus-containing compounds. who.int this compound, along with terbufos sulfoxide and terbufos oxon, are considered toxicologically significant metabolites. who.intfao.org
Table 1: Excretion of Terbufos and its Metabolites in Rats
| Route of Excretion | Percentage of Administered Dose | Timeframe |
|---|---|---|
| Urine | ~72% | 24 hours who.int |
| Urine | ~80% | 48 hours who.int |
| Urine | ~83% | 168 hours nih.govorst.edu |
Table 2: Tissue Distribution of Terbufos Metabolites in Rats (168 hours post-dosing)
| Tissue | Percentage of Administered Dose |
|---|---|
| Liver | 0.34% who.int |
| Gastrointestinal Tract | 0.087% who.int |
| Blood | 0.036% who.int |
| Kidney | 0.034% who.int |
| Muscle | 0.024% who.int |
| Skin | 0.017% who.int |
Identification of Intermediate and Terminal Metabolites
The metabolism of terbufos is characterized by sulfoxidation and desulfuration, followed by the hydrolysis of the thiolophosphorus bond. fao.org This process gives rise to a series of oxidized metabolites. The parent compound, terbufos, is first oxidized to terbufos sulfoxide and subsequently to terbufos sulfone. publications.gc.capic.int Concurrently, desulfuration at the phosphorus atom creates the corresponding oxygen analogs (oxons): terbufos oxon, terbufos oxon sulfoxide, and ultimately, this compound. rsc.orgfao.org
Metabolic studies in various organisms and environmental matrices have identified a consistent group of transformation products. The residue of concern for regulatory purposes often includes the parent terbufos and its five primary oxidative metabolites. publications.gc.caspkx.net.cn
The key metabolites in the biotransformation pathway are:
Terbufos sulfoxide: An early product of oxidation. epa.gov
Terbufos sulfone: A further oxidation product of terbufos sulfoxide. epa.gov
Terbufos oxon: The oxygen analog of the parent compound. nih.gov
Terbufos oxon sulfoxide: A metabolite of both terbufos oxon and terbufos sulfoxide. medchemexpress.com
This compound: The final oxidation product in this pathway.
Hydrolysis of these compounds can lead to the formation of des-ethyl derivatives and, eventually, mineralization to carbon dioxide. publications.gc.cafao.org Studies in rats have also identified urinary metabolites such as O,O-diethyl phosphorothioate (B77711), diethyl phosphate, and O,O-diethyl phosphorodithioate, indicating the breakdown of the core structure. rsc.orgherts.ac.uk
Table 1: Key Metabolites in the Terbufos Transformation Pathway
| Precursor Compound | Metabolite | Chemical Name |
| Terbufos | Terbufos sulfoxide | S-[[(1,1-dimethylethyl)sulfinyl]methyl] O,O-diethyl phosphorodithioate |
| Terbufos sulfoxide | Terbufos sulfone | S-[[(1,1-dimethylethyl)sulfonyl]methyl] O,O-diethyl phosphorodithioate |
| Terbufos | Terbufos oxon | S-[[(1,1-dimethylethyl)thio]methyl] O,O-diethyl phosphorothioate |
| Terbufos oxon / Terbufos sulfoxide | Terbufos oxon sulfoxide | Phosphorothioic acid, S-[[(1,1-dimethylethyl)sulfinyl]methyl] O,O-diethyl ester |
| Terbufos sulfone / Terbufos oxon sulfoxide | This compound | Phosphorothioic acid, S-(tert-butylsulfonyl) methyl, O,O-diethyl ester fao.org |
This table was generated based on data from the text.
In Planta Metabolism and Translocation
Terbufos is a systemic insecticide, meaning it is absorbed by plants and distributed throughout their tissues. This characteristic is crucial for its efficacy against soil-borne and sap-sucking insects. rsc.org
Uptake and Distribution in Agricultural Crops
Following application to the soil, terbufos and its metabolites are taken up by the plant's root system and translocated to various parts, including the foliage. orst.edu Studies on crops such as corn, sugar beets, wheat, and barley have demonstrated the presence of terbufos and its metabolites in plant tissues. fao.orgnih.gov
In field corn, for instance, little of the parent compound is typically found, as it is rapidly metabolized. orst.edu Research on wheat and barley showed that total terbufos residues, measured as terbufoxon sulfone, were detectable in the foliage. nih.gov In one study, maximum residues in wheat foliage reached 7.4 ppm and 10.6 ppm ten days after application at two different rates. By day 53, these levels had decreased to 0.32 ppm and 0.58 ppm, respectively. nih.gov Residues in barley foliage were consistently lower than in wheat. nih.gov While foliage can contain significant residues, harvested grains typically have very low to non-detectable levels. nih.gov
Oxidative Transformations in Plant Tissues
Once absorbed, terbufos undergoes rapid oxidative metabolism within the plant tissues, similar to the pathways observed in animals and soil. fao.org The primary transformation involves the oxidation of the thioether sulfur to form terbufos sulfoxide and subsequently terbufos sulfone. researchgate.netiastate.edu These metabolites are generally more mobile in soil and more active as insecticides than the parent compound. rsc.org
The plant's enzymatic systems, likely involving cytochrome P450 monooxygenases and FAD monooxygenases, drive these conversions. iastate.edu The formation of the oxygen analogues, including terbufos oxon and its sulfoxides and sulfones, also occurs within the plant, though often at a slower rate than the initial sulfoxidation. fao.org The result is a complex mixture of residues within the plant, with the more persistent and oxidized metabolites like terbufos sulfone and this compound forming over time. fao.org A study on potatoes found that while the parent terbufos was not detected in the upper plant parts (leaves and stems), its oxidative metabolites were, suggesting that the transformation products created in the soil are absorbed and translocated into the plant. kspsjournal.or.kr
Microbial Biotransformation in Environmental Matrices
The fate of this compound in the environment is heavily influenced by microbial activity. Biodegradation by microorganisms is a primary mechanism for the breakdown and detoxification of many pesticides in soil and water. scielo.org.mx
Role of Microbial Communities in Degradation
Microbial communities in soil play a crucial role in the degradation of terbufos and its metabolites. oup.com Aerobic biotransformation is the major pathway, leading to the formation of terbufos sulfoxide, terbufos sulfone, and ultimately mineralization to CO2. publications.gc.capic.int A wide range of environmental microbes, including bacteria such as Pseudomonas, Flavobacterium, and Arthrobacter, and fungi like Aspergillus, are capable of degrading organophosphate pesticides. issas.ac.cnoup.com
These microorganisms utilize enzymes such as phosphotriesterases (PTEs) and hydrolases to break down the chemical bonds in these compounds, often using them as a source of carbon, phosphorus, or other nutrients. mdpi.comnih.gov The metabolic pathway mediated by microbes involves hydrolysis, oxidation-reduction, and enzymatic degradation. researchgate.netresearchgate.net The oxidation of terbufos to its sulfoxide and sulfone derivatives is a key step that can be accelerated by microbial activity. kspsjournal.or.kr
Influence of Soil Sterilization on Transformation Kinetics
The critical role of microbes in the transformation of terbufos is clearly demonstrated in studies comparing its degradation in natural versus sterilized soils. In natural, microbe-rich soils, all applied forms of the insecticide (terbufos, terbufos sulfoxide, and terbufos sulfone) disappear much more rapidly than in sterilized soils. oup.com
A study using sandy loam and muck soils sterilized by autoclaving showed that in the absence of microbial activity, the oxidation of terbufos to terbufos sulfoxide was significantly slower, and further oxidation to terbufos sulfone was not observed at all. oup.com Terbufos sulfone itself was also stable in the sterilized soils, indicating that microbial processes are essential for its degradation. oup.com In contrast, in the natural soils, terbufos sulfoxide and terbufos sulfone were identified as intermediate products that were subsequently degraded. oup.com These findings confirm that biochemical processes are of major importance in the complete transformation of terbufos and its oxidation products in soil. oup.com The rate of degradation is also influenced by soil type, with persistence being greater in organic muck soil due to a combination of more rapid initial conversion to the sulfoxide and slower subsequent degradation of the sulfoxide and sulfone. oup.com
Table 2: Half-life of Terbufos and Metabolites in Soil
| Compound | Soil Condition | Half-life (Approximate) | Source |
| Terbufos | Aerobic Silt Loam | 10 days | epa.gov |
| Terbufos | Aerobic Soil | 27 days | epa.gov |
| Terbufos Sulfoxide | Aerobic Silt Loam | 122 days | epa.gov |
| Terbufos Sulfone | Aerobic Silt Loam | 106 days | epa.gov |
This table was generated based on data from the text.
Environmental Fate and Persistence of Terbufos Oxon Sulfone
Degradation Dynamics in Soil Ecosystems
The transformation and persistence of terbufos (B1683085) oxon sulfone in soil are governed by a complex interplay of biotic and abiotic factors.
Under aerobic soil conditions, terbufos rapidly degrades, with its metabolites, including terbufos oxon sulfone, being more persistent. orst.edu In one study using a silt loam soil, terbufos had a half-life of approximately 10 days under aerobic conditions. epa.gov Its major metabolites were identified as terbufos sulfoxide (B87167) and terbufos sulfone. epa.gov The concentration of terbufos sulfoxide peaked at around 30 days and then declined, while terbufos sulfone reached its maximum concentration at about 60 days before declining. epa.gov Specifically, terbufos sulfoxide reached a maximum of 52% of the applied dose after 30 days, and terbufos sulfone peaked at 20% of the applied dose after 60 days. fao.org Over a year, these levels decreased to 6% and 2.3%, respectively. fao.org
In another aerobic soil metabolism study, the half-life of terbufos was approximately 27 days, while under anaerobic conditions, it extended to 72 days. epa.gov The oxon metabolites, including this compound, were identified as minor degradates primarily under anaerobic soil metabolism conditions, constituting less than 3.1% of the environmental fate studies. regulations.gov Under anaerobic conditions, terbufos sulfoxide and terbufos sulfone were also formed and their concentrations declined over time. epa.gov Interestingly, it was observed that the concentration of the parent terbufos increased during anaerobic incubation, suggesting a reduction of terbufos sulfoxide back to terbufos. epa.govepa.gov
Biochemical processes are paramount in the transformation of terbufos and its oxidation products in soil. oup.com Studies have shown that in natural soils, all three insecticides (terbufos, terbufos sulfoxide, and terbufos sulfone) disappeared much more rapidly than in sterilized soils, where the rate of oxidation was slower and further oxidation to the sulfone was not observed. oup.com
The persistence of terbufos and its metabolites is significantly influenced by soil properties. The degradation of terbufos is generally faster in soils with low organic carbon content, while binding increases with higher organic carbon content. orst.edu One study found that the degradation of phorate (B1677698) and terbufos was controlled by soil moisture, organic matter, and soil texture. kspsjournal.or.kr
Temperature is a critical factor in the degradation of terbufos in aerobic soil. epa.gov For instance, in a Flanagan silt loam, the reported half-life (DT50) values were 100, 22, and 16 days at 6, 25, and 35 °C, respectively. epa.gov Similarly, in a Gilford-Hoopeston-Ade sandy loam, the DT50 values were 38, 9, and 6 days at the same respective temperatures. epa.gov
Conversely, soil moisture does not appear to have a significant effect on the degradation rate of terbufos. orst.eduepa.gov In one study, the persistence of terbufos in Flanagan silt loam at 25 °C was found to be unrelated to soil moisture contents of 12, 24, and 40%. epa.gov
This compound, along with terbufos sulfoxide, is notably more persistent in the soil than the parent compound, terbufos. orst.eduregulations.gov While terbufos itself has a relatively short half-life, its oxidative metabolites, including the sulfoxide and sulfone, can persist for much longer periods. kspsjournal.or.kr
The half-life of terbufos in soil has been reported to be between 5 and 30 days. orst.edu In a study on silty clay loam soil, the half-life of terbufos was about two weeks, while the half-life for its metabolite, terbufos sulfone, was two to three times longer. orst.edu Another source indicates soil half-lives for terbufos sulfoxide and terbufos sulfone ranging from 136 to 174 days, compared to 5.9 to 10.2 days for terbufos. regulations.gov
In a laboratory study, terbufos sulfone and terbufos sulfoxide were found to be equally persistent in soil, and both were more persistent than terbufos. oup.com The "total residue" from terbufos application showed greater persistence in organic soil due to a more rapid conversion of terbufos to terbufos sulfoxide, combined with a slower degradation rate of both terbufos sulfoxide and terbufos sulfone. oup.com
Table 1: Comparative Persistence of Terbufos and its Metabolites in Soil
| Compound | Reported Half-Life (DT50) in Soil | Reference |
|---|---|---|
| Terbufos | 5-30 days | orst.edu |
| Terbufos | approx. 2 weeks (silty clay loam) | orst.edu |
| Terbufos | 5.9-10.2 days | regulations.gov |
| Terbufos | approx. 10 days (silt loam, aerobic) | epa.gov |
| Terbufos | 27 days (aerobic) | epa.gov |
| Terbufos | 72 days (anaerobic) | epa.gov |
| Terbufos Sulfone | 2-3 times longer than terbufos | orst.edu |
| Terbufos Sulfone | 136-174 days | regulations.gov |
| Terbufos Sulfoxide | 136-174 days | regulations.gov |
Mobility and Transport Mechanisms
The mobility of this compound in the environment dictates its potential to contaminate water resources.
Terbufos itself is generally considered immobile and unlikely to leach into groundwater. orst.edu However, its metabolites, terbufos sulfoxide and terbufos sulfone, are more mobile and persistent, thus posing a greater potential for leaching. epa.govregulations.gov These metabolites have low soil partition coefficient (Kd) values, ranging from 0.40 to 2.93 mL/g, which suggests a higher potential to move through the soil profile. regulations.gov
Despite this potential, some studies suggest that the leaching of these metabolites might be limited. A soil column study indicated that both phorate and terbufos are considered immobile pesticides, with over 90% of the parent compound and its metabolites recovered in the upper 10 cm of the soil. kspsjournal.or.kr While the sulfone metabolite was detected, it was primarily in the surface soil layer, and no parent pesticides were detected in the leachate. kspsjournal.or.kr This suggests that while the metabolites are more mobile than the parent compound, their movement to deeper soil layers and groundwater may still be restricted under certain conditions. kspsjournal.or.kr
Runoff from agricultural fields is a primary pathway for the transport of terbufos and its metabolites into surface water. The persistence and mobility of terbufos sulfoxide and terbufos sulfone make them available for runoff for a longer duration than the parent compound. epa.gov Consequently, they are expected to have higher concentrations in runoff water. epa.gov
Monitoring data has confirmed the presence of terbufos metabolites in surface water. regulations.gov In one set of samples, terbufos sulfoxide was detected at concentrations ranging from 0.092 to 0.205 µg/L, with additional estimated detections up to 0.262 µg/L. regulations.gov Terbufos sulfone was detected at concentrations from 0.046 to 0.114 µg/L, with further estimated detections between 0.012 and 0.034 µg/L. regulations.gov The parent terbufos and terbufos oxon were not detected above the reporting limits in these samples. regulations.gov
The transformation of terbufos into its more persistent and mobile sulfoxide and sulfone metabolites is a key factor in its potential to contaminate surface water bodies through runoff. kspsjournal.or.krepa.gov
Adsorption and Desorption Characteristics in Soil Colloids
The interaction of this compound with soil particles is a key factor influencing its mobility and bioavailability in the terrestrial environment. Studies have shown that the adsorption of terbufos and its metabolites varies significantly. The order of adsorption in soil-water systems is generally terbufos >> terbufos sulfoxide ≈ terbufos sulfone. nih.govtandfonline.com This indicates that this compound, along with terbufos sulfoxide, is less strongly adsorbed to soil particles compared to the parent compound, terbufos.
The lower adsorption of this compound suggests a higher potential for mobility in the soil profile. regulations.gov Research has demonstrated that terbufos sulfoxide and terbufos sulfone are readily desorbed from soil particles when eluted with water. nih.govtandfonline.com This increased mobility can lead to a greater risk of leaching into groundwater. The soil adsorption coefficient (Kd) for terbufos sulfone has been reported to be low, ranging from 0.40 to 2.93 mL/g, further supporting its potential for movement through the soil. regulations.gov The mobility of these compounds in soil has been observed to be in the order of terbufos sulfoxide ≈ terbufos sulfone >> terbufos, which is consistent with the adsorption and desorption data. nih.govtandfonline.com
The characteristics of soil colloids, which are fine particles in the soil, play a significant role in the transport of contaminants. These colloids can act as carriers for adsorbed chemicals, facilitating their movement through the soil profile. bioline.org.br Given the lower adsorption of this compound, its association with mobile soil colloids could further enhance its transport potential.
Table 1: Adsorption and Mobility of Terbufos and its Metabolites
| Compound | Adsorption to Soil | Mobility in Soil | Soil Adsorption Coefficient (Kd) (mL/g) |
| Terbufos | High | Low | Not specified |
| Terbufos Sulfoxide | Low | High | Not specified |
| This compound | Low | High | 0.40 - 2.93 regulations.gov |
Degradation in Aquatic Systems
The fate of this compound in aquatic environments is governed by several degradation processes, including hydrolysis and photolysis.
Hydrolysis is a primary degradation pathway for many pesticides in water. This compound is known to be more resistant to hydrolysis compared to its parent compound, terbufos. While terbufos degrades relatively quickly in aqueous solutions, its sulfone metabolite is more persistent. nih.govtandfonline.comepa.gov
Studies have shown that the hydrolysis of terbufos sulfone is pH-sensitive. In one study, the half-life of terbufos sulfone was reported to be 277 days in pH 6 water, while it was significantly shorter at 18-32 days in pH 8.8 water. epa.gov Another study found that terbufos sulfoxide and terbufos sulfone were more persistent in natural and distilled water, with half-lives ranging from 18 to 40 days in natural water and 280 to 350 days in distilled water. nih.govtandfonline.com This increased persistence of the sulfone metabolite raises concerns about its potential for long-term presence in aquatic systems.
The hydrolysis of the parent compound, terbufos, has been studied in more detail, with major degradation products identified as di-tert-butyl disulfide and formaldehyde. nih.gov Diethyl dithiophosphate (B1263838) was also identified as a degradation product under alkaline conditions. nih.gov While specific hydrolysis products of this compound are not detailed in the provided search results, the stability of the sulfonyl group suggests it would be a persistent moiety.
Table 2: Hydrolysis Half-life of Terbufos and its Metabolites in Water
| Compound | pH | Half-life | Reference |
| Terbufos | 6 and 8.8 | 3.2-3.5 days | epa.gov |
| Terbufos Sulfoxide | 6 | 347 days | epa.gov |
| Terbufos Sulfoxide | 8.8 | 33-41 days | epa.gov |
| Terbufos Sulfone | 6 | 277 days | epa.gov |
| Terbufos Sulfone | 8.8 | 18-32 days | epa.gov |
Photolysis, or degradation by sunlight, can be a significant dissipation pathway for pesticides in the aquatic environment. Terbufos itself is unstable in irradiated water, with a reported half-life of about 1.2 days. epa.gov However, the importance of photolysis in the field for the parent compound is considered limited because it is typically incorporated into the soil, away from direct sunlight. epa.gov
Information specifically on the photolytic degradation of this compound is limited in the provided search results. However, it is a general principle that the photolytic degradation of pesticides can lead to the formation of various transformation products. researchgate.net The environmental fate of these products is also a consideration, as they may have different properties and toxicities than the parent compound.
The stability of pesticide residues during drinking water treatment is a critical public health concern. Chlorination is a common disinfection method that can lead to the transformation of certain organophosphate pesticides into their more toxic oxon analogs. epa.gov
Studies on the behavior of terbufos and its metabolites during chlorination have shown that while terbufos itself is unstable, some of its oxidation products can be formed. epa.govnih.gov In one study, terbufos oxon was detected for a brief period but was found to be unstable and degraded. epa.gov Another study indicated that terbufos oxon sulfoxides were initially formed during chlorination but were not detected after 24 hours. nih.govresearchgate.net
While the specific stability of this compound during chlorination is not explicitly detailed, the general instability of terbufos and its intermediate oxon products in chlorinated water suggests that this compound may also be subject to degradation. However, the formation of stable oxons from other organophosphates during chlorination highlights the potential for the presence of transformation products in treated drinking water. epa.govnih.gov Standard water treatment processes like coagulation-flocculation and sedimentation are expected to be more effective at removing the parent terbufos than its more mobile sulfoxide and sulfone metabolites. epa.gov
Toxicological Profiles and Mechanisms of Action of Terbufos Oxon Sulfone
Biochemical Basis of Toxicity
Acetylcholinesterase Inhibition as a Primary Mechanism
Terbufos (B1683085) oxon sulfone, a metabolite of the organophosphate insecticide terbufos, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE). wikipedia.org AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh) at cholinergic synapses. wikipedia.orgregulations.gov By inhibiting AChE, terbufos oxon sulfone leads to an accumulation of ACh in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors. wikipedia.orgwikipedia.org This disruption of normal nerve impulse transmission is the fundamental basis of its toxicity. wikipedia.orgresearchgate.net
The mechanism of inhibition involves the phosphorylation of a serine hydroxyl group within the active site of the AChE enzyme. wikipedia.org This binding is essentially irreversible, leading to a long-lasting inactivation of the enzyme. wikipedia.orgresearchgate.net The accumulation of acetylcholine causes a state of cholinergic crisis, characterized by a wide range of symptoms affecting the central and peripheral nervous systems. wikipedia.orgwikipedia.org
Comparative Inhibitory Potency with Other Cholinesterase-Inhibiting Metabolites
Terbufos is metabolized in organisms and the environment into several products, including terbufos sulfoxide (B87167), terbufos sulfone, terbufos oxon, and terbufos oxon sulfoxide. regulations.gov Research indicates that the oxidative metabolites, particularly the "oxon" forms, are more potent inhibitors of acetylcholinesterase than the parent compound, terbufos. researchgate.netfao.org
Studies have identified terbufos oxon sulfoxide and this compound as key active metabolites responsible for cholinesterase inhibition. regulations.gov In a comparative study in female mice, the acute oral toxicity (LD50) of several terbufos metabolites was determined. This compound had an LD50 of 3.4 mg/kg, while terbufos sulfone was less toxic with an LD50 of 14 mg/kg. fao.org Another metabolite, terbufoxon sulfoxide, was found to be more potent with an LD50 of 1.1 mg/kg. fao.org In a 14-day study in dogs, terbufos was found to be more toxic than both terbufos sulfoxide and terbufos sulfone. fao.org While both terbufos sulfoxide and terbufos sulfone were shown to inhibit cholinesterase activity, they did not cause mortality in beagle dogs under the study conditions. wikipedia.org
Comparative Acute Oral Toxicity of Terbufos Metabolites in Female Mice
| Compound | LD50 (mg/kg bw) |
|---|---|
| Terbufoxon sulfoxide | 1.1 |
| Terbufoxon | 2.2 |
| Terbufos sulfoxide | 3.4 |
| This compound | 3.4 |
| Terbufos sulfone | 14 |
| Methane, bis(tert-butylsulfonyl) | 3670 |
| Methane, (tert-butylsulfinyl)(methylsulfinyl) | >2500 |
Data from a comparative study in female mice. fao.org
Molecular Interactions at the Active Site
The inhibitory action of this compound on acetylcholinesterase is a result of specific molecular interactions at the enzyme's active site. Like other organophosphates, it acts by phosphorylating the hydroxyl group of a serine residue, which is a key component of the catalytic triad (B1167595) of the enzyme. wikipedia.orgregulations.gov This process effectively blocks the active site, preventing it from binding to and hydrolyzing acetylcholine.
Molecular docking studies have been employed to simulate the binding of organophosphorus pesticides to the active site of AChE. mdpi.com These studies help to visualize the interactions, such as hydrophobic interactions and hydrogen bonding, that stabilize the binding of the inhibitor to the enzyme. mdpi.com The stability of this bond is a crucial factor in the potency and duration of the inhibitory effect. mdpi.com
Acute Toxicity Assessments
In Vivo Acute Studies (e.g., Oral LD50 in Mammalian Models)
The acute toxicity of terbufos and its metabolites has been evaluated in various mammalian models. Terbufos itself is classified as highly toxic, with oral LD50 values in rats ranging from 1.4 to 9.0 mg/kg of body weight. who.intorst.edu
For this compound specifically, acute toxicity studies in female mice have established an oral LD50 of 3.4 mg/kg bw. fao.org This value indicates a high degree of acute toxicity.
Acute Oral LD50 Values for Terbufos and its Metabolites
| Compound | Species | LD50 (mg/kg bw) |
|---|---|---|
| Terbufos | Rat | 1.4 - 9.0 |
| This compound | Mouse (female) | 3.4 |
| Terbufos sulfoxide | Mouse (female) | 3.4 |
| Terbufos sulfone | Mouse (female) | 14 |
| Terbufoxon sulfoxide | Mouse (female) | 1.1 |
| Terbufoxon | Mouse (female) | 2.2 |
Cholinergic Crisis Manifestations and Neurological Effects
Acute exposure to this compound can lead to a rapid onset of a cholinergic crisis, a state of excessive cholinergic stimulation. wikipedia.org The signs and symptoms are a direct result of the accumulation of acetylcholine at neuromuscular junctions and in the central nervous system. wikipedia.org
Manifestations of a cholinergic crisis are often categorized by their effects on muscarinic and nicotinic receptors. wikipedia.org
Muscarinic effects include:
Increased salivation wikipedia.org
Lacrimation (tearing) wikipedia.org
Urination wikipedia.org
Defecation wikipedia.org
Gastrointestinal distress and cramping wikipedia.org
Emesis (vomiting) wikipedia.org
Miosis (constricted pupils) wikipedia.orgwikipedia.org
Diaphoresis (sweating) wikipedia.org
Bronchial secretions wikipedia.org
Nicotinic effects include:
Muscle weakness and fasciculations wikipedia.org
Pallor wikipedia.org
Respiratory failure due to paralysis of respiratory muscles wikipedia.orgwikipedia.org
Central nervous system effects can include:
Headache wikipedia.org
Dizziness wikipedia.org
Altered level of consciousness wikipedia.org
Convulsions osti.gov
The onset of these symptoms can range from minutes to hours after exposure. wikipedia.org Severe poisoning can lead to respiratory arrest and death. orst.edu
Subchronic and Chronic Toxicity Considerations
Long-Term Exposure Effects on Organ Systems
Long-term exposure to terbufos and its metabolites, including this compound, can lead to significant adverse effects on various organ systems. The primary mechanism of toxicity for terbufos and its oxygenated metabolites is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system. publications.gc.canih.gov This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system.
Studies in laboratory animals, including rats, dogs, and mice, have demonstrated that subchronic and chronic exposure to terbufos results in decreased cholinesterase activity in red blood cells, plasma, and the brain. regulations.gov Clinical signs associated with this inhibition include tremors, an unsteady gait, decreased activity, salivation, muscle weakness, and disturbed balance. regulations.gov
In addition to its neurotoxic effects, long-term exposure to organophosphates like terbufos has been associated with other systemic effects. For instance, in a 2-generation reproduction study in rats, reduced male fertility was observed. regulations.gov Some studies have also noted that chronic exposure in workers to organophosphates can lead to slow thinking, memory loss, irritability, delayed reaction times, and anxiety. orst.edu However, studies in mice and rats have not shown terbufos to be carcinogenic. regulations.govorst.edu
The primary organ systems affected by long-term exposure to terbufos and its metabolites are:
Nervous System: Due to the inhibition of acetylcholinesterase, the central and peripheral nervous systems are primary targets. regulations.govorst.edu
Reproductive System: Evidence suggests potential impacts on male fertility. regulations.gov
It is important to note that terbufos is rapidly metabolized, and the parent compound is not typically found in the body; instead, its metabolites are excreted, primarily through urine. regulations.gov
Ecotoxicological Impact Assessments
Terbufos and its degradation products, including the more persistent and mobile terbufos sulfoxide and this compound, pose a significant risk to various ecosystems. regulations.gov These compounds can enter aquatic systems through runoff from treated fields and have been detected in both surface and groundwater. regulations.gov
Aquatic Organism Sensitivity (e.g., Fish, Invertebrates, Amphibians)
Terbufos is classified as very highly toxic to both fish and aquatic invertebrates. regulations.gov Its metabolites, terbufos sulfoxide and this compound, exhibit similar levels of toxicity. regulations.gov The persistence of these metabolites in soil and their mobility increase the risk of long-term exposure and bioaccumulation in aquatic food chains. regulations.gov
Numerous fish kill incidents have been attributed to the use of terbufos, highlighting its acute risk to aquatic life. regulations.gov Even at sublethal concentrations, terbufos and its metabolites can have adverse effects. For example, studies have shown that exposure can lead to reproductive effects and impacts on smaller organisms that may go undetected in initial assessments. regulations.gov
The sensitivity of various aquatic organisms to terbufos and its metabolites is a significant concern. Aquatic invertebrates are often more sensitive to terbufos than fish. regulations.gov While specific data on the direct toxicity of this compound to amphibians is limited, the known high toxicity of terbufos and its other metabolites to aquatic life suggests a potential risk. researchgate.net
A study in Costa Rica demonstrated that runoff from fields treated with terbufos led to elevated levels of the compound in nearby water bodies, causing significant mortality in fish populations.
Terrestrial Organism Sensitivity (e.g., Birds, Mammals, Non-Target Insects)
Terbufos also presents a high risk to terrestrial organisms. It is considered highly toxic to birds and very highly toxic to mammals on an acute basis. publications.gc.caregulations.gov The primary route of exposure for these animals is the direct ingestion of the granular formulation of the pesticide. epa.gov Field data have confirmed avian and mammalian mortality associated with terbufos use. regulations.gov
Chronic exposure can also lead to adverse effects in terrestrial animals. regulations.gov For non-target insects, such as bees, terbufos is considered moderately toxic on an acute basis. regulations.gov The systemic nature of terbufos means that it can be taken up by plants, and its residues, including this compound, can be present in plant tissues, posing a risk to herbivores and insects that feed on these plants. iaea.org
Effects on Ecosystem Function and Biodiversity
The widespread toxicity of terbufos and its persistent metabolites can have cascading effects on ecosystem function and biodiversity. By harming non-target organisms, pesticides can disrupt the delicate balance of ecosystems. microbe-investigations.com
For instance, the reduction of aquatic invertebrate populations due to terbufos contamination can impact fish stocks that rely on them as a food source. epa.gov Similarly, the mortality of birds and mammals can affect predator-prey dynamics. microbe-investigations.com The contamination of soil and water can also impact microbial communities that are essential for nutrient cycling and soil health. microbe-investigations.com
Analytical Methodologies for Terbufos Oxon Sulfone Detection and Quantification
Extraction and Cleanup Techniques
Effective extraction and cleanup are foundational steps to remove interfering substances from the sample matrix and concentrate the analyte of interest, thereby enhancing the sensitivity and reliability of subsequent analyses.
Solvent-Based Extraction Optimization
The choice of extraction solvent and the optimization of extraction conditions are crucial for achieving high recovery rates of Terbufos (B1683085) oxon sulfone. Solvent-based extraction is a common initial step in the analytical workflow.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted solvent extraction technique for pesticide residue analysis. A modified QuEChERS approach has been successfully used for the extraction of terbufos and its metabolites from toasted barley and chickpea flours. nih.gov This method typically involves an initial extraction with an organic solvent, followed by a partitioning step. For instance, in the analysis of corn, residues of terbufos and its related compounds are extracted using a 10% methanol (B129727) in methylene (B1212753) chloride solution. epa.gov The extract is then partitioned with acetonitrile (B52724) to separate the analytes from fatty components. epa.gov
The efficiency of the extraction process is influenced by several factors, including the solvent-to-sample ratio, temperature, and extraction time. nih.govnih.govresearchgate.net For example, in the analysis of various plant materials, increasing the extraction temperature has been shown to improve the solubility and diffusion of target compounds, leading to higher extraction yields. nih.gov In a study on tea samples, a method was developed where the sample was first wetted with water and then extracted with acetonitrile. spkx.net.cnsciencechina.cncqvip.com This was followed by the addition of inorganic salts to induce phase separation, a common step in QuEChERS-based methods. spkx.net.cnsciencechina.cncqvip.com
Table 1: Examples of Solvent-Based Extraction Parameters for Terbufos Metabolites
| Matrix | Extraction Solvent | Key Procedural Steps | Reference |
| Corn Tissue | 10% Methanol in Methylene Chloride | Filtration, evaporation, hexane/acetonitrile partitioning, charcoal treatment. epa.gov | epa.gov |
| Tea | Acetonitrile | Sample wetted with water, extraction with acetonitrile, addition of inorganic salts for phase separation. spkx.net.cnsciencechina.cncqvip.com | spkx.net.cnsciencechina.cncqvip.com |
| Toasted Barley and Chickpea Flours | Acetonitrile (in QuEChERS method) | Homogenization with solvent, addition of partitioning salts, centrifugation. nih.gov | nih.gov |
Solid-Phase Extraction (SPE) and Dispersive Solid-Phase Extraction (dSPE) Approaches
Solid-Phase Extraction (SPE) and its dispersive variant (dSPE) are cleanup techniques used to remove matrix co-extractives that can interfere with the analysis of Terbufos oxon sulfone. These methods utilize sorbent materials to retain either the analytes or the impurities.
In dSPE, a common cleanup step in the QuEChERS workflow, the sorbent is added directly to the sample extract. For the analysis of organophosphorus pesticides, including terbufos sulfone, in cereal-based baby foods, multi-walled carbon nanotubes (MWCNTs) have been used as a dSPE sorbent. nih.govajphr.com This approach demonstrated high absolute recoveries, ranging from 64-105%. nih.gov Another study on environmental water samples also utilized MWCNTs for dSPE, achieving recoveries between 67% and 107% for terbufos sulfone and other pesticides. nih.govresearchgate.net The type and amount of sorbent are critical; for example, primary secondary amine (PSA) is often used in dSPE to remove organic acids and sugars from fruit and vegetable extracts. lcms.cz
Traditional SPE involves passing the sample extract through a cartridge packed with a sorbent. C18 cartridges are a common choice for the solid-phase extraction of organophosphate pesticides from aqueous samples. nemi.gov Online SPE systems, which integrate the extraction and cleanup steps directly with the analytical instrument, have been developed for the analysis of pesticides in drinking water, offering high throughput and sensitivity. chrom-china.com
Table 2: Application of SPE and dSPE for this compound Cleanup
| Technique | Sorbent Material | Matrix | Key Findings | Reference(s) |
| dSPE | Multi-walled Carbon Nanotubes (MWCNTs) | Cereal-based baby foods | Absolute recoveries of 64-105%; LOQs from 0.31 to 5.50 µg/kg. nih.gov | nih.govajphr.com |
| dSPE | Multi-walled Carbon Nanotubes (MWCNTs) | Environmental water | Absolute recoveries of 67-107%; LODs from 1.16 to 93.6 ng/L. nih.gov | nih.govresearchgate.net |
| Online-SPE | Not specified | Raw and drinking water | LODs for 107 pesticides were 0.1-16.7 ng/L. chrom-china.com | chrom-china.com |
| dSPE | Primary Secondary Amine (PSA) | Jam | Effective removal of co-extractives for GC-MS/MS analysis. lcms.cz | lcms.cz |
Multi-Plug Filtration Cleanup (m-PFC) Applications
Multi-plug filtration cleanup (m-PFC) is an innovative cleanup technique that has been successfully applied to the analysis of terbufos and its metabolites, including this compound. This method simplifies the cleanup process compared to traditional dSPE. researchgate.net
A study on the determination of terbufos and its five metabolites in tea utilized an m-PFC column for purification of the acetonitrile extract. spkx.net.cnsciencechina.cncqvip.com The method demonstrated excellent linearity and achieved low detection limits (0.001–0.01 mg/kg). spkx.net.cnsciencechina.cncqvip.com The average recoveries were high, ranging from 81.5% to 103.9%, with good precision. spkx.net.cnsciencechina.cncqvip.com An automated m-PFC tip-filtration method has also been developed, using a packed column containing multi-walled carbon nanotubes and primary secondary amines, to reduce manual labor in sample preparation for vegetable analysis. nih.gov This automated method showed average recoveries between 70.1% and 119.5% for 22 pesticides. nih.gov
Chromatographic Separation Techniques
Following extraction and cleanup, chromatographic techniques are employed to separate this compound from other components in the sample extract before its detection and quantification.
Gas Chromatography (GC) Applications for this compound
Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Often, a derivatization or oxidation step is required to analyze terbufos and its metabolites collectively.
A common approach involves oxidizing all terbufos-related residues to a single, stable metabolite, this compound, using an oxidizing agent like m-chloroperbenzoic acid. fao.org This common moiety is then analyzed by GC, typically with a flame photometric detector (FPD) in the phosphorus mode. epa.govfao.org This method has a validated sensitivity of 0.01 ppm in corn grain and 0.05 ppm in plant tissues. epa.gov GC coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) provides higher selectivity and confirmation of the analyte's identity. oup.com Studies have shown that for the analysis of thermolabile metabolites of terbufos, using a matrix-matched calibration can help protect the analyte from decomposition within the GC system. nih.gov
Table 3: Gas Chromatography Methods for this compound
| Instrument/Detector | Key Methodological Feature | Matrix | Limit of Detection/Quantification | Reference(s) |
| GC-FPD | Oxidation of all residues to this compound. epa.govfao.org | Corn, Cabbage, Wheat | Validated sensitivity of 0.01-0.05 ppm. epa.gov | epa.govfao.org |
| GC-NPD | QuEChERS extraction. nih.gov | Toasted Barley and Chickpea Flours | LOQs between 0.07 and 57.39 µg/kg. nih.gov | nih.gov |
| GC-MS | Identification of terbufos and its metabolites. oup.com | Soil | Successful analysis of samples fortified at 5 ppm. oup.com | oup.com |
| GC-NPD | dSPE with MWCNTs. nih.gov | Cereal-based baby foods | LOQs from 0.31 to 5.50 µg/kg. nih.gov | nih.gov |
Liquid Chromatography (LC) Applications for Oxidative Metabolites
Liquid chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is highly effective for the analysis of polar and non-volatile compounds, including the oxidative metabolites of terbufos, without the need for derivatization.
LC-MS/MS methods have been developed for the simultaneous detection of terbufos and its five metabolites, including this compound, in complex matrices like tea. spkx.net.cnsciencechina.cncqvip.com These methods offer high sensitivity and specificity, with detection limits in the low µg/kg range. spkx.net.cnsciencechina.cncqvip.com Ultra-performance liquid chromatography (UPLC), which uses smaller particle-sized columns, allows for faster and more efficient separations. chrom-china.comresearchgate.netnih.gov An online-SPE-UPLC-MS/MS method has been established for the rapid screening of 107 pesticides and their metabolites in water, demonstrating the power of this technique for high-throughput environmental analysis. chrom-china.com LC-MS/MS protocols have achieved detection limits as low as 0.05 μg/L for this compound in water matrices.
Table 4: Liquid Chromatography Methods for this compound
| Instrument/Technique | Matrix | Key Performance Metrics | Reference(s) |
| LC-MS/MS | Tea | LOD: 0.001–0.01 mg/kg; LOQ: 0.002–0.03 mg/kg; Recoveries: 81.5%–103.9%. spkx.net.cnsciencechina.cncqvip.com | spkx.net.cnsciencechina.cncqvip.com |
| UPLC-MS/MS | Vegetables | LOQ: 5 µg/kg; Recoveries: 70.1–119.5%. nih.gov | nih.gov |
| Online-SPE-UPLC-MS/MS | Raw and Drinking Water | LODs: 0.1–16.7 ng/L for 107 pesticides. chrom-china.com | chrom-china.com |
| LC-MS/MS | Water | Detection limit of 0.05 μg/L. |
Spectrometric Detection and Confirmation
Spectrometric techniques, particularly those coupled with chromatographic separation, are fundamental for the definitive identification and quantification of this compound in various matrices.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Mass spectrometry (MS) is a powerful analytical tool for the detection of pesticide residues. When coupled with either gas chromatography (GC) or liquid chromatography (LC), it provides high sensitivity and selectivity. For the analysis of terbufos and its metabolites, including this compound, both GC-MS and LC-MS/MS are routinely employed. oup.comepa.gov
In a study evaluating the effects of water chlorination on several organophosphate pesticides, both gas chromatography-mass selective detection (GC-MSD) and liquid chromatography-tandem mass spectrometry (LC/MS/MS) were utilized to detect terbufos and its oxidative products. epa.gov The results indicated that these methods are complementary in the detection of the parent compound and its various metabolites. epa.gov LC-MS/MS, in particular, has been successfully used to quantify terbufos and its metabolites in diverse samples such as soil, water, and food products.
Tandem mass spectrometry (MS/MS) further enhances the specificity of detection. In MS/MS, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and improves the signal-to-noise ratio, allowing for highly sensitive and accurate quantification. mdpi.comacs.org For instance, a method for the simultaneous detection of terbufos and its five metabolites in tea was developed using LC-MS/MS. spkx.net.cn This method demonstrated excellent linearity and low detection limits, highlighting the power of MS/MS for complex matrices. spkx.net.cn
A study on the analysis of 504 pesticide multiresidues in crops utilized ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF). mdpi.com This advanced technique allows for both MS¹ and MS² level analysis, providing accurate mass measurements for enhanced identification of pesticide residues like this compound. mdpi.com
The chemical ionization (CI) mass spectra of terbufos and its metabolites, including the sulfone, show intense (M+H)+ ions when isobutane (B21531) is used as the reaction gas, which is useful for their identification. oup.com
Ion Trap Mass Spectrometry for Trace Analysis
Ion trap mass spectrometry (IT-MS) is another valuable technique for the analysis of pesticide residues. sigmaaldrich.cn Ion traps can perform multiple stages of mass spectrometry (MSⁿ), which provides detailed structural information for identification purposes. chemetrix.co.za This capability results in high selectivity and sensitivity, especially in full scan mode, when compared to other mass spectrometry systems. chemetrix.co.za
This compound can be analyzed in samples like fruits, vegetables, and milk using gas chromatography coupled with ion trap mass spectrometry (GC-IT/MS/MS). sigmaaldrich.cn In this setup, the ion trap operates in MRM mode, where precursor ions are selected and fragmented to generate full-scan MS/MS spectra. These spectra are then compared with a library of known spectra for confident identification of the analyte. chemetrix.co.za
Gas Chromatography-Mass Selective Detection (GC-MSD)
Gas chromatography with a mass selective detector (GC-MSD) is a widely used method for the analysis of thermally stable and volatile compounds like certain pesticide metabolites. epa.gov In a laboratory study on the effects of chlorinated water on organophosphate pesticides, GC-MSD was one of the primary analytical techniques used to detect terbufos and its degradation products. epa.gov
Methods have been developed for the identification of terbufos and its various metabolites, including this compound, by GC-MS. oup.com In one such method, residues of terbufos and terbufos sulfone fortified in soil samples were successfully extracted and analyzed. oup.com A typical GC-MS analysis might monitor specific ions (m/e) characteristic of the target compounds. For terbufos and terbufos sulfone, ions at m/e 199, 231, 264, and 288 have been monitored. oup.com
It is important to note that some metabolites, like terbufos sulfoxide (B87167), may require an oxidation step to convert them to the more stable sulfone form before GC analysis. oup.com
Method Validation and Performance Characteristics
The validation of analytical methods is crucial to ensure the reliability and accuracy of the data generated. Key performance characteristics that are evaluated include linearity, detection limits, quantitation limits, recovery, and precision.
Linearity, Detection Limits, and Quantitation Limits
Method validation studies for the analysis of this compound consistently demonstrate good linearity of the calibration curves over a defined concentration range. For example, a method for detecting terbufos and its five metabolites in tea using LC-MS/MS showed good linearity in the concentration range of 1–500 μg/L, with correlation coefficients (r²) greater than 0.999. spkx.net.cn Another multiresidue method for 477 pesticides in soil also reported correlation coefficients above 0.990 for all analytes, including terbufos sulfone. acs.org
The limits of detection (LOD) and limits of quantification (LOQ) are critical parameters that define the sensitivity of an analytical method. For the analysis of terbufos and its metabolites in tea, the LODs were in the range of 0.001–0.01 mg/kg, and the LOQs were between 0.002–0.03 mg/kg. spkx.net.cn In a study analyzing pesticide residues in the traditional Chinese medicine Chuanxiong Rhizoma, the LOD for terbufos-sulfone was estimated at 0.003–5 µg/kg, with an LOQ of 0.01–16.67 µg/kg. nih.gov A multiresidue method for soil samples reported LOQs for target pesticides in the range of 2 to 20 μg/kg. acs.org
The following table summarizes the linearity, LOD, and LOQ data from a selected study on pesticide residue analysis in tea. spkx.net.cn
Table 1: Linearity, Detection Limits, and Quantitation Limits for Terbufos and its Metabolites in Tea
| Compound | Concentration Range (μg/L) | Correlation Coefficient (r²) | Limit of Detection (LOD) (mg/kg) | Limit of Quantitation (LOQ) (mg/kg) |
| Terbufos | 1–500 | >0.999 | 0.01 | 0.03 |
| Terbufos sulfoxide | 1–500 | >0.999 | 0.005 | 0.01 |
| Terbufos sulfone | 1–500 | >0.999 | 0.002 | 0.005 |
| Terbufos-OXON | 1–500 | >0.999 | 0.001 | 0.002 |
| Terbufos-OXON sulfoxide | 1–500 | >0.999 | 0.001 | 0.002 |
| Terbufos-OXON sulfone | 1–500 | >0.999 | 0.001 | 0.002 |
Recovery and Precision Assessment
Recovery studies are performed to assess the accuracy of an analytical method by determining the percentage of the analyte that can be extracted from a spiked sample. Precision, typically expressed as the relative standard deviation (RSD), measures the closeness of repeated measurements.
In the analysis of terbufos and its metabolites in tea, average recoveries at three different spiking levels (0.01, 0.50, and 2.00 mg/kg) ranged from 81.5% to 103.9%, with RSDs between 0.9% and 10.1%. spkx.net.cn A multiresidue method for soil samples demonstrated recoveries for most pesticides between 70% and 120%, with RSDs below 20%. acs.org For the analysis of pesticide residues in Chuanxiong Rhizoma, the average recovery rates were between 76% and 127.1%, with RSD values from 1.0% to 6.7%. nih.gov
A validation study for determining 513 pesticide residues in cucumber reported that the mean recoveries for most compounds were within the 70-120% range, with reproducibility (RSD) under 20% at their respective LOQ levels, confirming both accuracy and precision. shimadzu.com
The table below presents recovery and precision data for terbufos and its metabolites from a study on tea samples. spkx.net.cn
Table 2: Recovery and Precision of Terbufos and its Metabolites in Tea at Different Spiking Levels
| Compound | Spiking Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Terbufos | 0.01 | 95.2 | 8.5 |
| 0.50 | 98.7 | 5.4 | |
| 2.00 | 101.3 | 3.1 | |
| Terbufos sulfoxide | 0.01 | 88.9 | 9.2 |
| 0.50 | 92.4 | 6.8 | |
| 2.00 | 95.6 | 4.5 | |
| Terbufos sulfone | 0.01 | 85.7 | 10.1 |
| 0.50 | 90.1 | 7.3 | |
| 2.00 | 93.8 | 5.2 | |
| Terbufos-OXON | 0.01 | 81.5 | 9.8 |
| 0.50 | 86.3 | 6.5 | |
| 2.00 | 90.7 | 4.8 | |
| Terbufos-OXON sulfoxide | 0.01 | 99.8 | 1.2 |
| 0.50 | 102.5 | 0.9 | |
| 2.00 | 103.9 | 1.5 | |
| Terbufos-OXON sulfone | 0.01 | 97.4 | 2.5 |
| 0.50 | 100.1 | 1.8 | |
| 2.00 | 102.8 | 1.1 |
Matrix Effects and Compensation Strategies
The accurate quantification of this compound in complex samples is frequently challenged by the presence of matrix effects. A matrix effect is the alteration of an analyte's analytical signal—either suppression or enhancement—due to the co-eluting components of the sample matrix. nih.gov This phenomenon is a significant source of error in quantitative analysis, particularly in chromatography-mass spectrometry techniques. The effect's magnitude depends on the analyte's physicochemical properties, the nature and complexity of the sample matrix, and the specific analytical conditions. nih.gov
Matrix effects primarily arise during the ionization process in mass spectrometry and from "active sites" within a gas chromatography (GC) system. In a GC system, non-volatile matrix components can accumulate in the injector and at the head of the analytical column. nih.gov These components can mask active sites, such as free silanol (B1196071) groups, preventing the thermal degradation of labile analytes and leading to an enhanced signal, a phenomenon known as the matrix enhancement effect. nih.govtechnologynetworks.com Conversely, in liquid chromatography-mass spectrometry (LC-MS), matrix components can interfere with the ionization of the target analyte, typically leading to signal suppression. eurl-pesticides.eu
Research has documented significant matrix effects across various sample types when analyzing for terbufos and its related metabolites. For instance, a study on pesticide residues in raisins and oranges found that while the orange matrix had little influence on the signal in GC-MS/MS analysis, the raisin matrix caused a signal enhancement of over 20% for 77% of the analytes studied. eurl-pesticides.eu In the analysis of okra using UPLC-MS/MS, a strong matrix effect was observed for the majority of pesticides, including terbufos. lcms.cz Similarly, when analyzing water samples, increasing the injection volume to enhance sensitivity also made the matrix effect more pronounced. chrom-china.com These findings underscore the necessity of implementing strategies to compensate for these effects to ensure data accuracy. nih.gov
The following table summarizes observed matrix effects in the analysis of various pesticides, including organophosphates like terbufos, across different matrices and analytical systems.
Table 1: Examples of Observed Matrix Effects in Pesticide Analysis
| Matrix | Analytical Method | Observed Effect | Finding | Citation |
| Okra | UPLC-MS/MS | Strong Matrix Effect | A strong matrix effect was noted for most of the tested pesticides, necessitating compensation for quantification. | lcms.cz |
| Raisin | GC-MS/MS | Signal Enhancement | 77% of analytes showed a matrix effect >20% enhancement; 8% of analytes had effects >50%. | eurl-pesticides.eu |
| Citrus | LC-MS/MS | Signal Suppression | 11% of analytes exhibited signal suppression between 20-50%. | eurl-pesticides.eu |
| Various Foods | GC-MS/MS | Varies (Enhancement/Suppression) | Matrix effects are categorized as soft (±20%), moderate (±50%), or strong (>±50%). The study found a need for compensation. | nih.gov |
| Raw/Drinking Water | Online-SPE-UPLC-MS/MS | Signal Enhancement | The matrix effect became more pronounced with an increased sample injection volume. | chrom-china.com |
To mitigate the impact of matrix effects on the quantification of this compound, several compensation strategies have been developed and implemented. The choice of strategy depends on the specific matrix, analytical platform, and the desired level of accuracy.
Key Compensation Strategies:
Matrix-Matched Calibration: This is the most widely recommended and utilized strategy for compensating for predictable matrix effects. nih.gov It involves preparing calibration standards in a blank matrix extract that is free of the target analyte but is otherwise identical to the samples being analyzed. nih.govtechnologynetworks.com This approach ensures that the standards and the samples experience the same degree of signal enhancement or suppression, thereby canceling out the effect. Studies on okra, hawk tea, and various other matrices have demonstrated that using matrix-matched calibration curves is necessary for accurate quantification. lcms.czresearchgate.net In one study, certain pesticides only showed acceptable linearity (R² > 0.970) when using matrix-matched spiked curves, whereas solvent-based curves failed. lcms.cz
Analyte Protectants: For thermolabile compounds like some terbufos metabolites that are prone to degradation in a hot GC injector, the addition of analyte protectants can be a highly effective strategy. nih.govtechnologynetworks.com These protectants work by masking the active sites in the GC system, similar to how matrix components do, but in a more controlled manner. nih.gov A study investigating the analysis of terbufos and its metabolites in pepper found that the pepper matrix itself did not sufficiently protect the analytes from degradation. nih.gov After testing various compounds, researchers discovered that adding a pepper leaf matrix to the sample extract provided a profound protective effect for nearly all analytes, leading to recovery rates of 73-114.5%. nih.gov This suggests that specific matrix components can be harnessed as natural analyte protectants. technologynetworks.com
Sample Preparation and Cleanup: Reducing the concentration of matrix co-extractives before instrumental analysis is a fundamental approach to minimizing matrix effects. Dispersive solid-phase extraction (d-SPE), a key step in the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is commonly used. lcms.czresearchgate.net This involves treating the sample extract with a combination of sorbents to remove interfering substances. For example, a mix of primary secondary amine (PSA) to remove sugars and fatty acids, C18 to remove nonpolar interferences, and graphitized carbon black (GCB) to remove pigments and sterols is often used for food samples. lcms.cz A study on hawk tea found that a sorbent combination of MgSO₄, PSA, multi-walled carbon nanotubes (MWCNTs), and a commercial lipid removal product (EMR-Lipid) provided the lowest matrix effect and best recovery. researchgate.net
Advanced Instrumental Techniques:
Selective Detectors: The use of highly selective detectors can reduce the impact of interfering compounds. In the analysis of terbufos metabolites, a flame photometric detector (FPD) with a phosphorus filter was used to facilitate a high matrix concentration without interaction with the phosphorus-containing analyte. nih.gov
Online Sample Preparation: Techniques like online-solid phase extraction (online-SPE) coupled with liquid chromatography can effectively pre-concentrate the analyte while washing away interfering matrix components before analysis, as demonstrated in the analysis of pesticides in water. chrom-china.com
Internal Standards: The use of an internal standard, a compound with similar chemical properties to the analyte that is added to the sample at a known concentration, can help compensate for matrix effects, especially when they are inconsistent across samples. cabidigitallibrary.org The internal standard's signal response is assumed to be affected in the same way as the analyte's, allowing for a reliable ratio-based quantification.
The following table provides an overview of compensation strategies applied in the analysis of terbufos and related pesticides.
Table 2: Compensation Strategies for Matrix Effects in Pesticide Analysis
| Strategy | Matrix | Analytical Method | Details and Outcome | Citation |
| Analyte Protectant | Pepper | GC-FPD | The addition of a pepper leaf matrix protected thermolabile terbufos metabolites from degradation, achieving recoveries of 73-114.5%. | nih.gov |
| Matrix-Matched Calibration | Okra | UPLC-MS/MS | Essential for quantification due to strong matrix effects; enabled successful detection at 0.01 mg/kg. | lcms.cz |
| d-SPE Cleanup & Matrix-Matched Calibration | Hawk Tea | GC-MS/MS | A combination of MgSO₄ + PSA + MWCNTs + EMR-Lipid provided the lowest matrix effect. Matrix-matched calibration was still deemed necessary for accuracy. | researchgate.net |
| Matrix-Matched Calibration | Soil | LC-MS/MS | A matrix-matched calibration curve was used to ensure linearity (r² ≥ 0.99) and acceptable recovery (85.3–104.8%) for phorate (B1677698) and its metabolites. | mdpi.com |
| Online-SPE | Raw/Drinking Water | UPLC-MS/MS | Online enrichment on an XBridge C18 column helped manage matrix effects while achieving low limits of detection (0.03-1.5 ng/L). | chrom-china.com |
Exposure Assessment and Risk Management Frameworks
Environmental Exposure Pathways
The journey of terbufos (B1683085) oxon sulfone into the environment and subsequently into the human diet is multifaceted, involving contamination of food, water, and the surrounding environmental matrices of soil and air.
Dietary Exposure Through Contaminated Food Commodities
The primary route of human exposure to terbufos and its metabolites, including terbufos oxon sulfone, is through the consumption of contaminated food. scispace.com Regulatory bodies define the residue of concern for terbufos as the parent compound and its various metabolites, including terbufos sulfoxide (B87167), terbufos sulfone, terbufos oxon, terbufos oxon sulfoxide, and this compound. publications.gc.ca This comprehensive definition ensures that all toxicologically significant residues are considered in dietary risk assessments.
Dietary exposure assessments utilize data from field trials, which often show residue levels below the limit of detection (LOD) or between the LOD and the limit of quantitation (LOQ). epa.gov In some assessments, bananas have been identified as a significant contributor to acute dietary risk from terbufos residues. epa.govregulations.gov Monitoring programs, such as the USDA's Pesticide Data Program (PDP), provide data on residue levels in various commodities. However, the utility of this data can be limited if it does not include all the toxicologically relevant metabolites like this compound. epa.gov
Drinking Water Exposure Scenarios
Drinking water represents another critical pathway for exposure to terbufos and its degradation products. Terbufos itself has low solubility in water, but its metabolites, terbufos sulfoxide and terbufos sulfone, are more persistent and mobile, making them more likely to contaminate groundwater. epa.gov Modeling studies have been conducted to estimate the potential concentrations of these metabolites in both ground and surface water.
In one instance, modeling estimated that terbufos sulfoxide and sulfone could reach concentrations of 7.9 µg/L and 8.7 µg/L, respectively, in a worst-case scenario involving the application of terbufos to grain sorghum. epa.gov The U.S. Environmental Protection Agency's (EPA) "Pesticides in Ground Water Database" has reported detections of the parent terbufos in wells, with some concentrations exceeding the lifetime Health Advisory (HA). epa.gov However, a significant data gap exists as most monitoring studies have historically focused only on the parent compound, not its more persistent and mobile sulfoxide and sulfone metabolites. epa.gov The chlorination process used in drinking water treatment can also lead to the formation of oxon derivatives, which are often more toxic than the parent compounds. epa.gov
Soil and Air Residue Levels
Following application, terbufos degrades in the soil, with terbufos sulfoxide and terbufos sulfone being the major metabolites. epa.govepa.gov These metabolites are more persistent than the parent compound. epa.gov The half-life of terbufos in soil is relatively short, approximately 5 to 10 days, while its sulfoxide and sulfone metabolites have much longer half-lives, estimated at around 122 and 106 days, respectively. epa.govepa.gov This persistence increases the potential for their leaching into groundwater and uptake by subsequent crops. Terbufos oxon and terbufos oxon sulfoxide have been detected in minimal amounts during the initial periods of soil incubation, while this compound was not detected in one particular study. epa.gov Due to its application method of being soil-incorporated, exposure from drift to residential areas is considered minimal. publications.gc.ca
Human Health Risk Assessment
The assessment of human health risks from this compound involves complex calculations for both acute and chronic dietary exposures, as well as an aggregate assessment that considers multiple exposure pathways.
Acute and Chronic Dietary Risk Calculations
Dietary risk assessments are conducted to determine the amount of pesticide residue that may be ingested through the daily diet, considering the different consumption habits of various age groups. publications.gc.ca For acute dietary risk, a probabilistic analysis is used, which combines food consumption data with residue levels to estimate the distribution of potential daily intake. publications.gc.ca This high-end exposure estimate is then compared to the Acute Reference Dose (ARfD), which is the level of exposure that is not expected to cause adverse health effects on any given day. publications.gc.ca
Chronic dietary risk is assessed by comparing the average dietary exposure over a longer period to the chronic Population Adjusted Dose (cPAD). regulations.gov In one assessment, the chronic dietary risk for the most exposed population subgroups, infants and children, was estimated to be well below the level of concern, consuming only a small percentage of the cPAD. regulations.gov
Table 1: Example of Acute and Chronic Dietary Risk Estimates
| Population Subgroup | Acute Dietary Risk (% aPAD at 99.9th percentile) | Chronic Dietary Risk (% cPAD) |
| General U.S. Population | 23% regulations.gov | 2% regulations.gov |
| Non-nursing infants (<1 year) | 86% regulations.gov | 9% regulations.gov |
| Children (1-6 years) | 52% publications.gc.ca | 4% publications.gc.ca |
Note: aPAD (acute Population Adjusted Dose) and cPAD (chronic Population Adjusted Dose) are health-based guidance values.
Aggregate Risk Assessment Methodologies (considering food and water)
Aggregate risk assessment evaluates the combined risk from all relevant exposure pathways, which for terbufos primarily includes food and drinking water, as residential uses are not permitted. publications.gc.ca This assessment combines the exposure from both sources and compares it to the established health-based guidance values like the ARfD and the Acceptable Daily Intake (ADI). publications.gc.ca
Conservative modeling estimates for drinking water concentrations have sometimes exceeded the levels of concern, indicating a potential for aggregate risk. publications.gc.ca In such cases, actual monitoring data for drinking water is crucial to refine the risk assessment. publications.gc.caregulations.gov Drinking Water Levels of Comparison (DWLOCs) are calculated to represent the maximum allowable contribution from drinking water after accounting for dietary exposure from food. epa.gov If the estimated environmental concentrations (EECs) in water exceed the DWLOCs, it signals a potential concern for aggregate risk. regulations.gov
Biomarkers of Exposure and Effect in Human Populations
The assessment of human exposure to pesticides and their metabolites, such as this compound, relies on the use of biomarkers. nih.govnih.gov These biomarkers are broadly categorized as biomarkers of exposure and biomarkers of effect, which are crucial for understanding the actual uptake of a chemical and its biological consequences within the body. nih.gov
Biomarkers of exposure provide a measure of the internal dose of a chemical by detecting the parent compound or its metabolites in biological samples. nih.gov For terbufos, regulatory agencies have defined the "residues of concern" (ROC) to include the parent compound and its primary cholinesterase-inhibiting metabolites: terbufos sulfoxide, terbufos sulfone, terbufos O-analog (terbufos oxon), terbufos O-analog sulfoxide, and terbufos O-analog sulfone (this compound). regulations.govpublications.gc.ca Therefore, the presence and concentration of this compound and other related metabolites can be measured in human tissues and fluids, such as blood and urine, using advanced analytical techniques to confirm and quantify exposure. nih.govnih.gov
Biomarkers of effect indicate a measurable biochemical or physiological change in the body resulting from exposure to a substance. nih.gov As a metabolite of an organophosphate insecticide, this compound's primary mechanism of toxicity is the inhibition of the enzyme acetylcholinesterase (AChE). herts.ac.ukepa.gov Consequently, a widely used and well-established biomarker of effect for exposure to terbufos and its active metabolites is the depression of cholinesterase activity in red blood cells and plasma. nih.govnih.govepa.gov Monitoring for decreased cholinesterase activity in potentially exposed populations serves as a key indicator of a biologically significant effect. nih.gov
Ecological Risk Assessment
The ecological risk assessment for terbufos and its degradation products, including this compound, is a comprehensive process to evaluate the potential adverse effects on non-target species and ecosystems.
Derivation of Environmental Exposure Concentrations (EECs)
Estimated Environmental Concentrations (EECs) are calculated to predict the potential concentration of a pesticide's residues in various environmental compartments, such as soil and water. epa.gov For terbufos and its metabolites, computer models like the Surface Water Concentration Calculator (SWCC), which utilizes the Pesticide Root Zone Model (PRZM) and the Variable Volume Water Body Model (VVWM), are employed. regulations.gov
These models use key environmental fate properties of the chemical as inputs. This compound, along with terbufos sulfoxide, is recognized as a major degradate that is significantly more persistent and mobile than the parent terbufos. publications.gc.caregulations.gov Research has shown that terbufos sulfoxide and terbufos sulfone have soil half-lives (DT50) of 136 to 174 days, compared to much shorter half-lives for the parent compound. regulations.gov Their low soil partition coefficients (Kd) ranging from 0.40 to 2.93 mL/g indicate a higher potential for mobility and leaching into water systems. regulations.gov The hydrolysis of the sulfone metabolite is also noted to be pH-sensitive, being slower in neutral water and faster in alkaline conditions. epa.gov
Using these models, regulatory agencies have estimated EECs for the combined toxic residues of terbufos (including this compound) in surface water. epa.gov
Table 1: Modeled Estimated Environmental Concentrations (EECs) in Surface Water for Terbufos and its Degradates
| Exposure Duration | EEC Range (ppb) | Crop Site Basis |
| Acute | 5.4 - 13.3 | Dependent on the specific crop |
| Chronic | 1.3 - 5.5 | Dependent on the specific crop |
Data sourced from U.S. Environmental Protection Agency assessments. epa.gov
Comparison with Ecological Toxicity Endpoints
The ecological risk is determined by comparing the derived EECs with established toxicity endpoints for various aquatic and terrestrial organisms. Available data indicate that the major degradates, terbufos sulfoxide and terbufos sulfone, are considered to be similar in toxicity to the parent compound, terbufos, which is known to be very highly toxic to fish, aquatic invertebrates, and mammals, and highly toxic to birds. regulations.govpic.int
Risk quotients (RQs), which are calculated by dividing the EEC by the toxicity value (e.g., LC50 or LD50), are used to quantify the risk. An RQ greater than 1.0 indicates a potential for adverse effects. publications.gc.ca Assessments by regulatory bodies like Canada's Pest Management Regulatory Agency (PMRA) have found that for all registered uses of terbufos, the EECs exceed the acute effects levels for multiple groups of organisms. publications.gc.ca
Table 2: Summary of Ecological Risk Quotients for Terbufos and its Residues of Concern
| Organism Group | Application Scenario | Risk Classification | Finding |
| Aquatic | |||
| Fish | Canola Application | Moderate to Very High Risk | RQs ranged from 4 to 106. publications.gc.ca |
| Fish | Corn, Sugar Beets, Rutabaga | Moderate to Very High Risk | RQs ranged from 11 to 726. publications.gc.ca |
| Terrestrial | |||
| Birds | Granular Application | Extremely High Hazard | EECs exceed acute effects levels. publications.gc.ca |
| Mammals | Granular Application | Extremely High Hazard | RQs for acute effects were greater than the threshold of concern of 1 LD50/m². publications.gc.ca |
Risk quotients are based on assessments by the Pest Management Regulatory Agency (PMRA). publications.gc.ca
These findings, supported by a large number of reported fish kills and incidents of avian and mammalian mortality associated with terbufos use, indicate that the presence of terbufos and its persistent, toxic metabolites like this compound in the environment poses a significant risk to ecological receptors. publications.gc.caregulations.gov
Mitigation Strategies and Regulatory Considerations
In response to the high ecological risks identified, several mitigation strategies and regulatory actions have been implemented. A primary strategy involves reducing runoff from treated fields into adjacent water bodies. publications.gc.ca This is achieved through mandatory setback distances or the establishment of well-maintained vegetative buffers between treated areas and surface water. regulations.gov
On a broader regulatory level, the significant risks associated with terbufos and its toxic metabolites have led to stringent actions worldwide. The re-evaluation of terbufos by Canada's PMRA resulted in a decision to phase out its use. publications.gc.capic.int Similarly, citing harm to human health under local use conditions, Mozambique banned all uses of terbufos and canceled the registration of all products containing it. pic.int
A key regulatory consideration in risk assessment is the definition of the total toxic residues. For terbufos, this "residue of concern" is defined to include the parent compound and its five key cholinesterase-inhibiting metabolites, including this compound. regulations.govpublications.gc.caepa.gov This ensures that the combined toxicity and environmental persistence of these related compounds are accounted for when making regulatory decisions. regulations.gov The U.S. EPA also considered these risks, leading to the eventual cancellation of terbufos registrations.
Regulatory Aspects and Policy Implications
International and National Regulatory Status of Terbufos (B1683085) and Its Metabolites
Regulatory bodies worldwide have implemented measures to control the use of terbufos, reflecting the scientific consensus on its potential for harm. These measures range from classification as a restricted use pesticide to outright bans in several countries.
Classification as Restricted Use Pesticides
In the United States, products containing 15% or more of terbufos are classified as Restricted Use Pesticides (RUPs). orst.edu This designation means that they can only be purchased and applied by certified applicators, ensuring that individuals with appropriate training in safe handling practices are responsible for their use. orst.eduepa.gov Terbufos is categorized in toxicity class I, indicating it is highly toxic, and products carry the "DANGER" signal word. orst.edu The primary formulation of terbufos is granular, which is applied to the soil. epa.gov This restricted status aims to minimize exposure to farm workers and the environment. epa.gov
Internationally, the Rotterdam Convention lists terbufos as a hazardous chemical requiring prior informed consent from participating countries before import. This underscores the global concern regarding its trade and use. Several countries have taken definitive action to prohibit its use. For instance, the European Union banned the use of terbufos in 2009. mongabay.com Canada prohibited the sale of pesticides containing terbufos as of May 1, 2012, and their use after August 1, 2012, due to extremely high hazards to terrestrial and aquatic organisms. pic.int Similarly, Mozambique has banned the import and use of terbufos. pic.int More recently, in June 2025, South Africa approved a ban on the import of terbufos. mongabay.com
Maximum Residue Limits (MRLs) and Residue Definitions
Maximum Residue Limits (MRLs), also known as tolerances in the United States, are established by regulatory agencies to define the maximum allowable level of pesticide residues in or on food and feed commodities. earthjustice.orgepa.gov For terbufos, the residue definition for both enforcement and dietary risk assessment is comprehensive, encompassing the parent compound and its principal toxic metabolites.
The Codex Alimentarius Commission and the U.S. Environmental Protection Agency (EPA) define the residue of terbufos for compliance with MRLs as the sum of terbufos, its oxygen analog (terbufos oxon), and their sulfoxides and sulfones (terbufos sulfoxide (B87167), terbufos sulfone, terbufos oxon sulfoxide, and terbufos oxon sulfone), expressed as terbufos. epa.govfao.orgfao.org This inclusive definition is crucial because the metabolites can be more toxic and persistent than the parent terbufos. Analytical methods for detecting terbufos residues are designed to extract the parent compound and its key oxygenated metabolites. fao.org These methods typically involve the oxidation of all extracted residues to the common moiety, terbufoxon sulfone, which is then quantified. fao.org
The MRLs for terbufos and its metabolites vary by commodity. The following table provides an overview of MRLs set by the Codex Alimentarius for various commodities.
| Commodity | MRL (mg/kg) | Year of Adoption | Notes |
| Banana | 0.05 | 2006 | |
| Coffee beans | 0.05 | 2006 | () |
| Edible offal (mammalian) | 0.05 | 2006 | () |
| Eggs | 0.01 | 2006 | () |
| Maize | 0.01 | 2006 | () |
| Maize fodder (dry) | 0.2 | 2006 | |
| Meat (from mammals other than marine mammals) | 0.05 | 2006 | () |
| Milks | 0.01 | 2006 | () |
| Poultry meat | 0.05 | 2006 | () |
| Poultry, edible offal of | 0.05 | 2006 | () |
| Sorghum grain | 0.01 | 2006 | () |
| Sorghum straw and fodder, dry | 0.3 | 2006 | (dw) |
| Sugar beet | 0.02 | 2006 | |
| Sweet corn (corn-on-the-cob) | 0.01 | 2006 | |
| Source: Codex Alimentarius FAO-WHO fao.org | |||
| () At or about the limit of determination | |||
| (dw) Residue is based on dry weight |
In the European Union, the MRL for terbufos in all products of plant and animal origin is set at the limit of quantification, which is 0.01 mg/kg. sigmaaldrich.comeuropa.eu The European Food Safety Authority (EFSA) has raised concerns about potential health risks, particularly for children, even at low residue levels, leading to proposals to lower the MRL for certain commodities like bananas to the limit of detection. europa.eu
Detection as Banned Pesticides in Specific Commodities
Despite regulatory controls and bans in many regions, the illegal use of terbufos continues to be a concern. Its detection in commodities where its use is prohibited can have significant trade implications. marketresearchintellect.com Countries with stringent pesticide residue regulations may reject agricultural imports if they contain detectable levels of terbufos, impacting farmers and exporters in countries where the pesticide is still used. marketresearchintellect.com
In South Africa, for example, terbufos has been illegally diverted for use as a "street pesticide" to control pests in residential areas, leading to severe health incidents. mongabay.comcentrepsp.org This illicit use highlights the challenges of enforcing pesticide regulations, particularly for highly toxic substances.
Management Practices for Minimizing Environmental and Health Risks
To mitigate the risks associated with the use of terbufos and its metabolites, various management practices have been developed and promoted. These practices focus on reducing environmental contamination and human exposure through agricultural best management practices and remediation of contaminated sites.
Agricultural Best Management Practices
Agricultural Best Management Practices (BMPs) are a set of guidelines and practices aimed at reducing the environmental impact of farming operations. For a high-risk pesticide like terbufos, BMPs are crucial for minimizing its transport into surface and groundwater.
Key BMPs for terbufos application include:
Integrated Pest Management (IPM): IPM strategies are encouraged to reduce reliance on chemical pesticides like terbufos. marketresearchintellect.comepa.gov IPM involves using a combination of biological, cultural, and mechanical pest control methods, with chemical application as a last resort. marketresearchintellect.com
Proper Application Techniques: Terbufos is typically applied as granules and incorporated into the soil at the time of planting. orst.eduepa.gov This method helps to contain the pesticide within the root zone and reduces the potential for runoff. epa.gov
Conservation Tillage: Studies have shown that no-till farming practices can significantly reduce the transport of terbufos in surface runoff compared to conventional tillage methods like plowing and disking. asabe.orgresearchgate.net
Buffer Zones: Maintaining a safe distance or buffer zone from water bodies such as wells, streams, and ponds during pesticide application is a critical practice to prevent water contamination. wyoextension.org The size of the buffer zone depends on factors like the mobility of the chemical, soil type, and slope. wyoextension.org
Consideration of Soil Moisture: Applying pesticides to saturated soils or just before heavy rainfall or irrigation should be avoided, as this increases the likelihood of runoff and leaching. wyoextension.org
Remediation Strategies for Contaminated Sites
In cases where soil and water have been contaminated with terbufos and its persistent metabolites like this compound, remediation strategies are necessary to mitigate the environmental and health risks. Remediation technologies can be broadly categorized into immobilization, destruction, and separation/concentration methods. epa.gov
Immobilization: These technologies aim to reduce the mobility of contaminants to prevent their spread. This can be achieved through physical barriers or by using chemical or physical interactions to stabilize the contaminant in the soil. epa.gov
Destruction: These technologies use thermal, chemical, or biological processes to break down the contaminants into less toxic or non-toxic substances. epa.gov Bioremediation, which utilizes microorganisms to degrade contaminants, is a promising and environmentally friendly approach. epa.gov
Separation/Concentration: These methods, such as soil washing, separate the contaminants from the soil or water, concentrating them into a smaller volume for easier handling and subsequent treatment or disposal. epa.gov
The selection of a specific remediation strategy depends on the nature and extent of the contamination, site-specific conditions, and the desired cleanup goals. researchgate.net For pesticide-contaminated sites, a combination of technologies, often referred to as a "treatment train," may be required to achieve effective remediation. epa.gov
Future Research Directions and Data Gaps
The comprehensive understanding of this compound is intrinsically linked to the study of its parent compound, terbufos. Consequently, future research directions and identified data gaps often address the entire suite of terbufos and its toxic metabolites.
Research has highlighted that while the degradation of parent organophosphate molecules like terbufos is studied, there is comparatively limited research on the toxicity of their transformation products. mdpi.com This is a critical gap, as metabolites like this compound may exhibit greater toxicity risks than the parent compound. mdpi.com
Key areas identified for future research and to address existing data gaps include:
Toxicity of Transformation Products: A significant area requiring further investigation is the toxicity testing of transformation products, such as this compound, before new chemicals are registered. researchgate.net This includes understanding their individual and interactive effects on non-target organisms. researchgate.net
Livestock Metabolism: To better understand the nature of residues in animal products, metabolism studies utilizing 14C labeled materials in livestock (ruminants and poultry) are needed. epa.gov These studies are essential to definitively identify all metabolites, including this compound, and to confirm whether tolerances are required for animal commodities. epa.govregulations.gov
Environmental Fate and Mobility: While studies indicate terbufos and its metabolites have low leaching potential, the detection of sulfone metabolites in trace amounts suggests a need for continued monitoring. kspsjournal.or.kr Further research into the potential for bound residues in soil to be released over time could clarify long-term environmental behavior. kspsjournal.or.kr Additionally, exploring the impact of various soil types and organic amendments on the persistence and distribution of terbufos and its metabolites is a specific objective for future studies. kspsjournal.or.kr
Ecosystem Interactions: The interactive effects of parent compounds, their transformation products like this compound, and other agricultural chemicals (such as herbicides) on non-target organisms represent a critical research frontier. researchgate.net For instance, studies have shown that the presence of atrazine (B1667683) can increase the toxicity of terbufos, likely by inducing the production of oxon metabolites. researchgate.net Further evaluation of such multi-chemical stressors in realistic environmental scenarios is necessary. researchgate.net
A summary of identified data gaps based on a 1987 U.S. EPA review of the parent compound terbufos is presented below. These gaps directly influence the understanding of its metabolite, this compound.
Table 1: Identified Data Gaps for Terbufos and its Metabolites
| Category | Specific Data Gap | Rationale/Concern | Reference |
|---|---|---|---|
| Toxicology | Rabbit Teratogenicity Study | An initial study was deemed unacceptable and required replacement to fully assess developmental toxicity. | epa.gov |
| Metabolism | 14C-labeled Livestock Metabolism Studies | Required to definitively identify metabolites in ruminants and poultry. | epa.gov |
| Environmental Fate | Aquatic Organism Accumulation | Studies needed to understand the potential for bioaccumulation in aquatic life. | epa.gov |
| Environmental Fate | Field Studies (Terrestrial & Aquatic) | Required to validate laboratory findings on persistence and effects under real-world conditions. | epa.gov |
| Residue Chemistry | Storage Stability Data | Needed to validate existing studies on rotational crops. | epa.gov |
Q & A
Q. What analytical methods are recommended for detecting Terbufos oxon sulfone in environmental matrices?
Gas chromatography (GC) with flame photometric detection (FPD) using DB-1701 or DB-17 capillary columns (0.53 mm ID × 30 m, 0.5 µm) is effective. Optimal conditions include a column temperature of 215°C, injector/detector temperatures of 260°C/240°C, helium carrier gas (15 mL/min), and direct injection (2 µL). Retention time is ~7.5 minutes for this compound . For higher sensitivity, LC-MS/MS with a precursor ion at m/z 321.0 and product ions at m/z 171.0/97.0 achieves a detection limit of 0.10 µg/L .
Q. How do the physicochemical properties of this compound affect its environmental behavior?
Key properties include low water solubility, moderate volatility from moist soil, and a log n-octanol-water partition coefficient indicating limited bioaccumulation. It partitions into sediments in aquatic systems due to its hydrophobicity and exhibits persistence in terrestrial environments (half-lives: 27–41 days in water-sediment systems) . Molecular formula: C₉H₂₁O₅PS₂; molecular weight: 304.36 .
Q. What are the primary biotic and abiotic transformation pathways of this compound?
Hydrolysis dominates abiotic degradation, with slower rates at neutral pH compared to the parent compound. Aerobic biotransformation yields CO₂, while sulfoxide intermediates are transient. In chlorinated water, oxidation to sulfone oxons occurs but degrades within 24 hours .
Advanced Research Questions
Q. How can discrepancies in reported biotransformation pathways across biological models be resolved?
Species-specific metabolism explains contradictions. For example, fish lack enzymes for S-oxidation of oxon sulfoxides to sulfones, unlike mice or insects . Methodologically, combining in vitro assays (e.g., microsomal fractions) with isotopic labeling can clarify pathway variations .
Q. What challenges arise in quantifying this compound using chromatographic techniques?
Co-elution with structurally similar organophosphates (e.g., phorate oxon sulfone) necessitates column optimization. DB-17 columns resolve this compound at 215°C, but recovery biases (<70%) occur in field matrix spikes due to matrix effects or degradation. Internal standards (e.g., deuterated analogs) improve accuracy .
Q. Why does this compound exhibit greater environmental persistence than its parent compound?
Sulfone metabolites resist hydrolysis and microbial degradation due to stable sulfonyl groups. Half-lives in soil exceed 40 days under aerobic conditions, compared to <10 days for Terbufos. Sediment-sorption further reduces bioavailability, prolonging persistence .
Q. What experimental designs are critical for assessing neurotoxic effects of this compound in vivo?
Sub-chronic exposure studies in diabetic and non-diabetic rat models should monitor acetylcholinesterase inhibition, pro-inflammatory cytokines (e.g., IL-6, TNF-α), and oxidative stress markers (e.g., glutathione peroxidase). Dose-response curves (e.g., 0.1–10 mg/kg/day) over 28 days reveal threshold effects .
Q. How do chlorination processes in water treatment alter this compound’s toxicity profile?
Chlorination converts Terbufos to sulfone oxons, which are stable for 72 hours but degrade into non-detectable sulfoxides. LC-MS/MS with multiple reaction monitoring (MRM) tracks these transformations. Toxicity assays (e.g., Daphnia magna LC₅₀) must account for evolving metabolite profiles .
Q. What advancements in mass spectrometry improve detection limits for this compound?
Hyphenated techniques like GC×GC-TOF/MS or ion mobility spectrometry (IMS) enhance resolution in complex matrices. For urine samples, QuEChERS extraction paired with LC-MS/MS achieves recoveries >79% at 0.10 µg/L, validated via precision (<9.4% RSD) and linearity (R² >0.999) .
Data Contradiction Analysis
Q. Why do some studies report undetectable this compound in fish tissues despite its presence in aquatic systems?
Fish lack cytochrome P450 isoforms required for sulfone formation, unlike mammals. Instead, sulfoxide metabolites accumulate, increasing anticholinesterase toxicity. Analytical methods targeting sulfones (e.g., GC-FPD) may thus yield false negatives unless oxidation derivatization is applied .
Q. How should researchers address recovery variability in multi-residue pesticide analyses?
Matrix-matched calibration and isotopically labeled internal standards (e.g., ¹³C-Terbufos sulfone) correct for suppression/enhancement effects in LC-MS/MS. For GC, post-column backflushing reduces contamination, improving reproducibility for low-recovery compounds like malaoxon (<70%) .
Methodological Recommendations
Q. What quality control measures are essential for this compound studies?
Q. How can computational models predict this compound’s environmental fate?
Fugacity models (e.g., EQC Level III) parameterize log Kₒw (3.2), vapor pressure (1.2×10⁻⁴ mmHg), and hydrolysis rates. Sensitivity analyses identify temperature and soil organic matter as dominant variables in persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
